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Compound of Interest

(S)-beta-(4-Bromophenyl)alaninol
Compound Name:

hydrochloride
CAS No.: 1213312-07-2
Cat. No.: B2424241
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Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Development

Executive Summary

(S)-beta-(4-Bromophenyl)alaninol hydrochloride, systematically referred to as (S)-3-amino-
3-(4-bromophenyl)propan-1-ol hydrochloride, is a highly specialized chiral amino alcohol[1]. In
modern medicinal chemistry, this building block is indispensable for the synthesis of targeted
therapeutics, particularly inhibitors of the AGC kinase family, such as AKT/PKB[2] and PDK1[3].
Its precise stereochemistry and functional group arrangement provide an ideal pharmacophore
for engaging the ATP-binding pockets of kinases, while the para-bromo substituent serves as a
versatile synthetic handle for late-stage diversification[3].

Physicochemical Properties & Identification

Accurate identification and handling of chiral building blocks are foundational to reproducible
drug development. Below is the consolidated physicochemical profile of the compound[4],.
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Property

Value /| Description

Chemical Name

(S)-3-amino-3-(4-bromophenyl)propan-1-ol
hydrochloride

Common Synonym

(S)-beta-(4-Bromophenyl)alaninol hydrochloride

CAS Number (HCI Salt)

1213312-07-2[1]

CAS Number (Free Base)

1143534-62-6[4]

Molecular Formula

C9H13BrCINO (Salt) / CO9H12BrNO (Free Base)

Molecular Weight

266.56 g/mol (Salt) / 230.10 g/mol (Free Base)

SMILES (Free Base)

OCCC1=CC=C(Br)C=C1

Boiling Point

348.6 £ 27.0 °C at 760 mmHg (Predicted for
Free Base)[4]

Storage Conditions

4 °C, protect from light[4]

Structural Significance in Medicinal Chemistry

The architectural value of (S)-beta-(4-Bromophenyl)alaninol lies in its tri-functional nature:

e The Primary Amine: Acts as the primary nucleophile for amide coupling with heterocyclic
cores (e.g., pyrrolopyrimidines or piperidines)[2].

e The Terminal Hydroxyl: Essential for establishing critical hydrogen-bonding networks with
specific residues in the kinase hinge region or allosteric pockets.

e The para-Bromo Phenyl Ring: The bromine atom is a prime candidate for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows
medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by
swapping the bromine for various aryl, heteroaryl, or amine groups without rebuilding the
chiral center[3].

Synthetic Methodology & Causality
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The synthesis of this chiral building block must maintain absolute stereochemical integrity. The
following protocol outlines a self-validating synthetic route, emphasizing the causality behind
each chemical intervention[5].

hiral Resolution Reduction
Racemic 3-amino-3- L-Tartaric Acid) (S)-3-amino-3- BH3-THF) (S)-3-amino-3-
(4-bromophenyl)propanoic acid (4-bromophenyl)propanoic acid (4-bromophenyl)propan-1-ol

n) (S)-beta-(4-Bromophenyl)alaninol
HCI Salt

4-Bromobenzaldehyde

Click to download full resolution via product page
Synthetic pathway for (S)-beta-(4-Bromophenyl)alaninol hydrochloride.
Step-by-Step Protocol:
e Step 1: Rodionov Condensation

o Action: React 4-bromobenzaldehyde with malonic acid and ammonium acetate in ethanol
under reflux[5].

o Causality: This multi-component reaction efficiently constructs the beta-amino acid
backbone in a single pot. The ammonia acts as the nitrogen source, while malonic acid
provides the two-carbon extension via Knoevenagel condensation followed by
decarboxylation.

o Step 2: Chiral Resolution

o Action: Treat the racemic mixture with (L)-tartaric acid in an aqueous-alcoholic solvent
system to selectively crystallize the (S)-enantiomer salt.

o Causality: Diastereomeric salt formation exploits the differential solubility of the (S,L) vs.
(R,L) salts. Crystallization provides a scalable, self-purifying mechanism to achieve >99%
enantiomeric excess (ee).

o Step 3: Chemoselective Reduction

o Action: Suspend the (S)-amino acid in anhydrous THF and slowly add Borane-THF
complex (BH3-THF) at 0 °C, then warm to room temperature.
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o Causality: BH3 is highly chemoselective for carboxylic acids over other functional groups.
Unlike Lithium Aluminum Hydride (LiAIH4), which is overly harsh and can cause partial
debromination or racemization, BH3 ensures the chiral center remains untouched while
fully reducing the acid to the primary alcohol.

e Step 4: Hydrochloride Salt Formation

o Action: Dissolve the free base in diethyl ether and bubble anhydrous HCI gas until
precipitation is complete. Filter and dry under vacuum.

o Causality: Free aliphatic amines are prone to atmospheric oxidation and CO2 absorption
(forming carbamates). Converting the free base to the HCI salt drastically increases its
thermodynamic stability, shelf-life, and handling characteristics as a free-flowing powder.

Application Workflow: Integration into Kinase
Inhibitor Synthesis

When synthesizing analogs of AKT/PKB inhibitors (such as Capivasertib derivatives), the (S)-
beta-(4-Bromophenyl)alaninol HCI salt is coupled to a core scaffold[2].

Chiral Building Block

(S)-beta-(4-Bromophenyl)alaninol HCI

Base (DIPEA), Coupling Agent (HATU)

Amidation / Coupling
React with Heterocyclic Core

Deprotection & Purification

Target Molecule
AKT/PDKZ1 Inhibitor Analog

IC50 Determination

Biological Assay

Kinase Inhibition Profiling

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://patentimages.storage.googleapis.com/c4/e2/dc/ae8dac3264c438/US10059714.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424241?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Integration of the chiral building block into kinase inhibitor discovery workflows.
Standard Amide Coupling Protocol:

 Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq)
and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

o Self-Validation: The reaction mixture should turn pale yellow, indicating the formation of
the active OAt ester.

o Coupling: Add (S)-beta-(4-Bromophenyl)alaninol hydrochloride (1.1 eq) to the activated
mixture. The excess DIPEA neutralizes the HCI salt, liberating the nucleophilic free amine in
Situ.

e Monitoring: Monitor via LC-MS. The mass of the desired product should appear within 1-2
hours.

o Workup: Quench with saturated agueous NaHCO3. Extract with ethyl acetate. The aqueous
wash removes DMF and HATU byproducts.

Analytical Validation (E-E-A-T)

To guarantee the trustworthiness of the building block before deployment in multi-step
syntheses, the following analytical suite is mandatory:

e Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/lsopropanol mobile phase). The (S)-
enantiomer must show an enantiomeric excess (ee) of = 98.0%.

e 1H NMR (DMSO-d6): Confirm the structural integrity. Key signals include the aromatic
protons (multiplet, ~7.2-7.5 ppm), the chiral methine proton (multiplet, ~4.2 ppm), and the
broad exchangeable signals for the -NH3+ and -OH groups.

o LC-MS: Ensure the presence of the characteristic bromine isotope pattern (M and M+2
peaks of approximately equal intensity at m/z 230 and 232 for the free base).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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